molecular formula C10H10ClNO B3105071 N-(4-chlorobenzyl)acrylamide CAS No. 151946-55-3

N-(4-chlorobenzyl)acrylamide

Cat. No.: B3105071
CAS No.: 151946-55-3
M. Wt: 195.64 g/mol
InChI Key: CKOUPSDZRNVKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)acrylamide is a chemical building block of significant interest in medicinal chemistry and antimicrobial research. It serves as a key intermediate for synthesizing a diverse range of biologically active molecules. Structurally related N-(4-halobenzyl)amides have demonstrated promising antifungal activity against Candida strains, including C. albicans and C. tropicalis , highlighting the potential of this chemical class in developing new therapeutic agents . The acrylamide functional group is a critical feature in modern drug discovery. Incorporation of this group can substantially improve a compound's drug-like properties, such as achieving a better balance between hydrophilicity and lipophilicity, which is crucial for cell membrane permeability and solubility . Furthermore, acrylamide derivatives are being actively investigated as direct inhibitors of the NLRP3 inflammasome , a key target in inflammatory and autoimmune diseases . The core structure of this compound, featuring a halobenzyl group, is frequently utilized in chemical synthesis. For instance, similar substrates have been used as key intermediates in novel palladium-catalyzed reactions and the construction of complex heterocyclic rings . This product is intended for research applications as a synthetic intermediate and for biological screening. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOUPSDZRNVKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 4 Chlorobenzyl Acrylamide and Its Analogs

Direct Amidation Routes

Direct amidation involves the formation of the amide bond between an amine and a carboxylic acid or its activated derivative. This is a fundamental and widely employed strategy for synthesizing N-(4-chlorobenzyl)acrylamide.

Acryloyl Chloride Coupling Protocols

The reaction of 4-chlorobenzylamine (B54526) with acryloyl chloride represents a common and direct method for synthesizing this compound. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534), in an inert solvent like carbon tetrachloride or tetrahydrofuran (B95107). nih.gov The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is often carried out at low temperatures to control its exothermicity and minimize side reactions. For instance, a reported synthesis of a similar compound, N-benzyl-N-(4-chlorophenyl)acrylamide, involved reacting N-benzyl-4-chlorobenzenamine with acryloyl chloride in the presence of triethylamine in carbon tetrachloride at ice-water temperature, yielding the product in 61% yield after purification. nih.gov

This method is also applicable to the synthesis of various analogs. For example, N-(4-nitrophenyl)acrylamide is synthesized by reacting 4-nitroaniline (B120555) with acryloyl chloride. The general applicability of this protocol is further demonstrated in the synthesis of purine (B94841) derivatives, where an amine derivative is reacted with acryloyl chloride to form the corresponding acrylamide (B121943). rsc.orgrsc.org

ReactantsBaseSolventConditionsYieldReference
4-chlorobenzylamine, Acryloyl chlorideTriethylamineCarbon TetrachlorideIce-water bathNot specified nih.gov
N-benzyl-4-chlorobenzenamine, Acryloyl chlorideTriethylamineCarbon TetrachlorideIce-water bath61% nih.gov
4-nitroaniline, Acryloyl chlorideTriethylamineTetrahydrofuranLow temperatureNot specified

Carbodiimide-Mediated Coupling (e.g., DCC/NHS)

Carbodiimide-mediated coupling is a versatile method for amide bond formation from a carboxylic acid and an amine, avoiding the need for highly reactive acyl chlorides. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid (acrylic acid in this case). iris-biotech.dethermofisher.com The addition of N-hydroxysuccinimide (NHS) is a common practice to form a more stable NHS-ester intermediate, which then reacts with the amine (4-chlorobenzylamine) to yield the desired acrylamide. thermofisher.comresearchgate.net This two-step process, often performed in one pot, generally proceeds under mild conditions and offers high yields. nih.govresearchgate.net

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate can then react directly with the amine or, in the presence of NHS, form an NHS ester. thermofisher.com The NHS ester is less susceptible to side reactions and efficiently acylates the amine. nih.gov This method is widely used in peptide synthesis and has been adapted for the synthesis of various amides. iris-biotech.de For the synthesis of acrylamide derivatives, acrylic acid is activated with DCC and NHS, followed by the addition of the appropriate amine. unito.it

Coupling AgentAdditiveSolventKey FeatureReference
DCCNHSTHF, DMFForms stable NHS-ester intermediate iris-biotech.dethermofisher.comunito.it
EDCSulfo-NHSAqueousWater-soluble carbodiimide thermofisher.com

Mixed Anhydride (B1165640) Methodologies

The mixed anhydride method is another effective strategy for activating a carboxylic acid towards amidation. In this approach, acrylic acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine. scirp.orgmdpi.com This reaction forms a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an amine.

The reaction is typically carried out at low temperatures (e.g., -15°C) in a solvent like tetrahydrofuran (THF). scirp.orgscirp.org After the formation of the mixed anhydride, 4-chlorobenzylamine is added to the reaction mixture, leading to the formation of this compound. scirp.org This method has been successfully used to synthesize a variety of N-substituted acrylamides with good yields. scirp.orgmdpi.com For example, the synthesis of N-acyl-α-amino acids has been achieved by converting them into a mixed anhydride using ethyl chloroformate, followed by cyclodehydration. mdpi.com

Alternative Synthetic Pathways

Besides direct amidation, other synthetic routes have been explored to access this compound and its analogs, offering alternative approaches that may be advantageous in specific contexts.

Chalcone (B49325) Derivative Transformations

Chalcones, which are α,β-unsaturated ketones, can serve as precursors for the synthesis of acrylamide derivatives. The synthesis often starts with a Claisen-Schmidt condensation to form the chalcone backbone. bhu.ac.in For instance, (E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenyl)-3-(4-methoxyphenyl)acrylamide has been prepared via this condensation. bhu.ac.in In a more relevant context to the target molecule, new pyrimidine, pyrazole (B372694), pyridine, and pyrrole (B145914) derivatives have been synthesized from an unsaturated arylacetylamine key derivative, which itself can be considered a chalcone analog. ekb.eg The transformation of chalcones or their derivatives into the desired acrylamide can involve various chemical modifications.

Horner-Wadsworth-Emmons Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly (E)-alkenes. nrochemistry.com This reaction can be adapted to synthesize N-substituted acrylamides. unito.it The general strategy involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde.

For the synthesis of this compound analogs, this could involve reacting a phosphonate ester containing the N-substituted amide moiety with formaldehyde (B43269) or a suitable equivalent. Alternatively, a phosphonate containing the acrylamide core could be reacted with 4-chlorobenzaldehyde. researchgate.net For example, the synthesis of 2-(2-chlorobenzyl)acrylamide derivatives involved a Horner-Wadsworth-Emmons reaction between a phosphonate and paraformaldehyde to generate an acrylic ester, which was then hydrolyzed to the corresponding acrylic acid and subsequently coupled with an amine. unito.it The HWE reaction offers excellent control over the stereochemistry of the double bond, which is a significant advantage. nrochemistry.com

Mannich Reaction Applications

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This multicomponent reaction typically involves the condensation of a non-enolizable aldehyde, a primary or secondary amine, and a compound with an active hydrogen (a C-H acidic compound). organic-chemistry.orgresearchgate.net The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the nucleophilic C-H acidic component. organic-chemistry.org This versatile reaction is crucial for synthesizing a wide array of compounds, including various pharmaceutical intermediates and natural products. researchgate.netias.ac.in

While direct synthesis of this compound via a one-pot Mannich reaction is not prominently documented, the principles of the reaction can be applied to generate its structural analogs or key precursors. For instance, a hypothetical Mannich-type synthesis could involve 4-chlorobenzaldehyde, an amine, and a suitable acrylamide derivative. The reaction is instrumental in creating complex molecules by forming new carbon-carbon bonds under relatively mild conditions. organic-chemistry.org

In related syntheses, Mannich reactions have been successfully employed to produce β-acylamino ketones and other complex amides. rsc.orgasianpubs.org For example, aminobenzylated Mannich bases are prepared by reacting benzaldehyde (B42025) with secondary amines and various amides, such as urea (B33335) or acetamide, often catalyzed by a drop of acid like HCl. asianpubs.org These reactions demonstrate the feasibility of incorporating an amide moiety into the final structure, a key feature of this compound. The presence of the aminoalkyl group, a hallmark of Mannich bases, can also enhance the solubility and bioavailability of molecules. ias.ac.in

Optimization of Reaction Conditions

Optimizing reaction conditions is a critical step in chemical synthesis to ensure high yield, purity, and efficiency while minimizing waste and cost. numberanalytics.comnumberanalytics.com For the synthesis of this compound and its analogs, key parameters such as solvent, catalyst, reagent stoichiometry, temperature, and reaction time must be carefully controlled.

The choice of solvent is crucial as it can significantly influence reaction rates, yields, and selectivity. numberanalytics.com An ideal solvent should dissolve reactants, stabilize transition states, and be relatively inert to the reaction conditions. Solvent properties such as polarity, boiling point, and miscibility are primary considerations. numberanalytics.com In multicomponent reactions, solvent screening is a common optimization strategy. rsc.orgarkat-usa.org For example, in a three-component reaction for the synthesis of pyrazolo[3,4-c]pyrazol-3(2H)-ones, various solvents were tested, with Dimethylformamide (DMF) proving to be the most effective compared to methanol (B129727) (MeOH) or tetrahydrofuran (THF). arkat-usa.org The use of solvent mixtures can also be a powerful strategy to fine-tune the reaction environment and improve outcomes. numberanalytics.com

Table 1: Effect of Solvent on Product Yield in a Three-Component Reaction

Entry Solvent Temperature Yield (%)
1 DMF Room Temp. 25
2 MeOH Room Temp. No Reaction
3 THF Room Temp. No Reaction
4 DMF Reflux 90

This table is illustrative, based on data for a related heterocyclic synthesis, demonstrating the impact of solvent and temperature on reaction yield. arkat-usa.org

The selection of an appropriate catalyst and the precise control of reagent stoichiometry are fundamental to optimizing the synthesis of this compound. Catalysts can range from simple acids and bases to more complex organocatalysts and transition metal salts. organic-chemistry.orgasianpubs.org For instance, a small amount of hydrochloric acid can catalyze the formation of Mannich bases. asianpubs.org In other syntheses, phase transfer catalysts like tetra-n-butyl ammonium (B1175870) bromide (TBAB) have been optimized for N-alkylation reactions involving 4-chlorobenzyl chloride, significantly reducing reaction times. acs.org

The molar ratio of the reactants must also be carefully balanced. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate purification. Optimization studies often involve varying the equivalents of starting materials to find the ideal balance for maximum yield. arkat-usa.org

Table 2: Optimization of Reagent Equivalents and Catalyst

Entry Reactant 1 (mmol) Reactant 2 (mmol) Reactant 3 (mmol) Base (mmol) Yield (%)
1 1.0 1.0 2.0 - 25
2 1.0 1.0 3.0 - 40
3 1.0 1.0 4.0 - 55
4 1.0 1.0 5.0 - 72
5 1.0 1.0 5.0 2.0 (Et3N) 90

This table illustrates the optimization of reactant and catalyst stoichiometry in a multicomponent reaction, adapted from findings in a pyrazole synthesis. arkat-usa.org

Temperature and reaction time are interdependent variables that critically affect reaction outcomes. numberanalytics.com Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or cause decomposition of the product. Conversely, lower temperatures may require significantly longer reaction times to achieve a satisfactory yield. rsc.org

The optimal temperature-time profile is specific to each reaction. Syntheses of related compounds show a wide range of conditions, from stirring at 0°C for several hours to refluxing for extended periods. rsc.orgacs.org For example, certain Mannich reactions are conducted at 60°C for 16-24 hours, while others may proceed at room temperature over several days or weeks. rsc.orgasianpubs.org Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and to avoid over-running the reaction, which could decrease the yield of the desired product. acs.org

Table 3: Influence of Temperature and Time on Reaction Yield

Entry Temperature (°C) Time (h) Yield (%)
1 60 12 65
2 60 24 82
3 80 12 78
4 80 24 75 (decomposition noted)

This illustrative table is based on general principles and data from related syntheses, showing how yield can be optimized by managing temperature and reaction time. rsc.orgarkat-usa.org

Purification and Isolation Techniques for this compound

After the synthesis is complete, the crude product must be isolated from the reaction mixture and purified. Common techniques for purifying solid organic compounds like this compound include recrystallization, extraction, and column chromatography. ijddr.in

Recrystallization is a primary method for purifying solid compounds. google.com The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor. google.com The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. ijddr.in For acrylamide and its derivatives, lower alkanols such as methanol, isopropanol, or isobutanol have been shown to be effective recrystallization solvents. google.com

Liquid-liquid extraction is often used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate. arkat-usa.orgijddr.in This is particularly useful for removing inorganic salts or water-soluble byproducts.

Column chromatography is a highly effective technique for separating compounds with different polarities. The crude mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel) and an eluent (mobile phase) is passed through the column. arkat-usa.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For related acrylamide derivatives, purification by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column has also been reported as a viable method. sielc.com

Comprehensive Spectroscopic and Crystallographic Characterization of N 4 Chlorobenzyl Acrylamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and vibrational characteristics of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the N-(4-chlorobenzyl)acrylamide molecule. The FT-IR spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the molecule's constituent bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound and related structures include:

N-H Stretching: The N-H stretching vibration of the secondary amide group typically appears in the range of 3370–3170 cm⁻¹. For similar N-substituted acrylamides, this band has been noted around 3448 cm⁻¹, 3271 cm⁻¹, 3253 cm⁻¹, and 3300 cm⁻¹. ekb.egmdpi.com The position of this peak can be influenced by hydrogen bonding.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is a strong and characteristic absorption for amides, generally found between 1680 and 1630 cm⁻¹. In analyses of related compounds, this peak has been identified at approximately 1654 cm⁻¹, 1647 cm⁻¹, 1637 cm⁻¹, and 1651 cm⁻¹. mdpi.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also present. Aromatic C-H stretches typically occur above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. For instance, a C-H (sp²) stretch has been recorded at 3080 cm⁻¹ and 3041 cm⁻¹, and an aliphatic C-H stretch at 2924 cm⁻¹. ekb.egmdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the acrylamide (B121943) vinyl group are observed in the 1616-1489 cm⁻¹ region. mdpi.com

C-Cl Stretching: The presence of the chlorine atom on the benzyl (B1604629) group gives rise to a C-Cl stretching vibration, which is typically found in the fingerprint region. This has been reported at approximately 1091 cm⁻¹, 1040 cm⁻¹, and 1029 cm⁻¹. mdpi.comjocpr.com

Interactive Table: Key FT-IR Vibrational Frequencies for this compound and Related Amides
Vibrational ModeFrequency Range (cm⁻¹)Specific Examples (cm⁻¹)Reference
N-H Stretch3170-34483448, 3300, 3271, 3253 ekb.egmdpi.com
C=O Stretch (Amide I)1637-16541654, 1647, 1637 mdpi.com
C-H (sp²) Stretch3041-30803080, 3041 mdpi.com
C-H (aliphatic) Stretch~29242924 ekb.eg
C=C (aromatic) Stretch1462-16161616, 1602, 1489, 1462 mdpi.com
C-Cl Stretch1029-10911091, 1040, 1029 mdpi.comjocpr.com

FT-Raman Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound and its analogs would be expected to show strong signals for the C=C bonds of the vinyl group and the aromatic ring. Detailed FT-Raman spectral analysis has been performed on structurally similar molecules, where the spectra are recorded in regions such as 4000–100 cm⁻¹ to provide a comprehensive vibrational profile. researchgate.net This technique, often coupled with theoretical density functional theory (DFT) calculations, allows for precise assignment of the observed vibrational modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the amide proton, the vinyl protons of the acrylamide group, the methylene (B1212753) protons of the benzyl group, and the aromatic protons.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). For analogous compounds, the following proton signals have been observed, often in solvents like DMSO-d₆ or CDCl₃: mdpi.comrsc.org

Amide Proton (NH): The amide proton typically appears as a broad singlet or a triplet, with its chemical shift being highly dependent on solvent and concentration. In related structures, it has been observed around δ 9.10 (triplet) and δ 8.59 (triplet). mdpi.com

Aromatic Protons (Ar-H): The protons on the 4-chlorobenzyl group typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the symmetry of the para-substituted ring. For example, signals have been reported around δ 7.32-7.29 (m) and δ 7.44-7.18 (m). mdpi.com

Vinyl Protons (=CH₂ and =CH): The three protons of the acrylamide's vinyl group (CH₂=CH) exhibit complex splitting patterns (multiplets) in the region of δ 5.5-6.5 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the nitrogen and the phenyl ring typically appear as a doublet around δ 4.3-4.6 ppm, due to coupling with the adjacent amide proton. For instance, a doublet has been seen at δ 4.46 (d, J = 6.0 Hz) and δ 4.38 (d, J = 6.0 Hz). mdpi.com

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Analogs
Proton TypeChemical Shift (δ) Range (ppm)MultiplicitySolventReference
Amide (NH)8.59 - 9.10tripletDMSO-d₆ mdpi.com
Aromatic (Ar-H)7.18 - 7.44multipletDMSO-d₆ mdpi.com
Methylene (CH₂)4.38 - 4.57doubletDMSO-d₆ mdpi.com
Vinyl (=CH, =CH₂)5.5 - 6.5multipletDMSO-d₆

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of every carbon atom. bhu.ac.in

For this compound and similar structures, the following ¹³C NMR signals are characteristic: mdpi.com

Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum, around δ 165-170 ppm. For instance, values of δ 166.0 and 166.4 have been reported for related amide structures. mdpi.com

Aromatic Carbons: The carbons of the 4-chlorophenyl ring appear in the δ 125-150 ppm range. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the methylene group (ipso-carbon) have distinct chemical shifts from the other aromatic carbons. For example, signals have been observed at δ 138.8 (C-1'), 131.3 (C-2', C-6'), 129.1 (C-3', C-5'), and 131.4 (C-4'). mdpi.com

Vinyl Carbons: The two carbons of the acryloyl group's double bond are found in the δ 120-140 ppm region.

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group typically resonates in the range of δ 40-50 ppm. A value of δ 42.1 has been reported for a similar structure. mdpi.com

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for this compound Analogs
Carbon TypeChemical Shift (δ) Range (ppm)SolventReference
Carbonyl (C=O)165.9 - 166.4CDCl₃, DMSO-d₆ mdpi.com
Aromatic (C-Cl)~131.4DMSO-d₆ mdpi.com
Aromatic (C-ipso)~138.8DMSO-d₆ mdpi.com
Aromatic (CH)128.3 - 131.3DMSO-d₆ mdpi.com
Vinyl (C=C)120.2 - 141.9DMSO-d₆ mdpi.com
Methylene (CH₂)~42.1DMSO-d₆ mdpi.com

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This is useful for identifying adjacent protons, such as those in the vinyl group and the coupling between the NH proton and the CH₂ protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of a proton signal to its corresponding carbon signal. researchgate.netresearchgate.net

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, thus confirming its chemical structure. ipb.ptrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule is exposed to UV or visible light, its electrons can be promoted from a lower energy level to a higher one, resulting in the absorption of light at specific wavelengths. This absorption is plotted as a graph of absorbance versus wavelength.

For organic compounds, common electronic transitions include n→σ, n→π, and π→π* transitions. nih.gov The color of a compound is related to its absorption in the visible range of the spectrum (approximately 400-800 nm). msu.edu If a substance absorbs light in a particular region of the visible spectrum, it will appear as the complementary color. msu.edu

In a study of 4-(benzylamino)benzoic acid derivatives, the UV-Vis spectrum of a compound with a 4-chloro substitution showed a maximum absorption (λ_max) at 304 nm. preprints.org Another study on N-Butyl-1H-benzimidazole reported an absorption peak at 248 nm. semanticscholar.org The introduction of different functional groups can cause a shift in the absorption wavelength. For instance, in a series of coumarin (B35378) ketoxime esters, the introduction of electron-donating substituents led to a significant redshift in the absorption spectrum. mdpi.com

Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules and understand the nature of the electronic transitions. nih.govmdpi.com These calculations can provide insights into the transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

Mass Spectrometry (MS) for Molecular Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a crucial tool for confirming the identity and purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This high precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the characterization of this compound, HRMS (ESI+) analysis found a mass-to-charge ratio (m/z) of 196.0522 for the protonated molecule [M+H]⁺. This experimental value is in excellent agreement with the calculated theoretical mass of 196.0524 for the chemical formula C₁₀H₁₀ClNO. rsc.org This confirms the molecular formula and, by extension, the successful synthesis of the target compound.

HRMS is a widely used technique in the analysis of various organic compounds. For instance, it has been used to confirm the structures of newly synthesized scopoletin (B1681571) derivatives, (E)-N-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)acrylamide, and various other acrylamide derivatives. rsc.orgbohrium.comacs.org The high resolving power of modern mass spectrometers, such as Orbitrap and TOF analyzers, allows for the confident identification of a wide range of compounds. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the detailed molecular structure of a compound. It involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, studies on closely related structures provide valuable insights into the expected solid-state conformation. For example, the crystal structure of N-benzyl-N-(4-chlorophenyl)acrylamide reveals that the acrylamide unit is essentially planar. nih.gov The dihedral angle between the two benzene (B151609) rings in this molecule is 49.79 (11)°. nih.gov In the crystal structure, molecules are connected through weak C-H···O and C-H···π interactions. nih.gov

Another related compound, N-(4-chlorophenyl)acrylamide, has been studied by single-crystal X-ray diffraction. iucr.org In its crystal structure, intermolecular C-H···O and N-H···O hydrogen bonds link the molecules into one-dimensional chains. iucr.org

The analysis of (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide showed that the 4-hydroxy-3-methoxybenzyl group is nearly perpendicular to the chlorobenzene (B131634) ring, with a dihedral angle of 84.67 (4)°. iucr.org The crystal structure is stabilized by intermolecular O-H···O and N-H···O hydrogen bonds. iucr.org

Computational and Theoretical Investigations of N 4 Chlorobenzyl Acrylamide

Spectroscopic Property Simulations and Correlations with Experimental Data

No studies correlating theoretically simulated spectroscopic data (such as FT-IR or NMR spectra) with experimental measurements for N-(4-chlorobenzyl)acrylamide were found.

Without primary research data from computational studies specifically targeting this compound, generating a scientifically accurate article that adheres to the requested detailed outline is not feasible.

Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a target protein, as well as to simulate the dynamic behavior of molecular systems over time. While specific molecular docking and dynamics studies on this compound are not extensively documented in the current body of literature, the principles of these techniques can be applied to understand its potential biological interactions.

Molecular docking studies involve the prediction of the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking could be employed to investigate its potential as an inhibitor for specific enzymes or its interaction with biological receptors. The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. For instance, studies on other acrylamide (B121943) derivatives have utilized covalent docking to explore their neurotoxicity by examining their binding to cysteine residues of neuronal proteins researchgate.netfrontiersin.org. Such an approach could be theoretically applied to this compound to predict its reactivity with specific protein targets.

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and stability of a ligand-protein complex over time. An MD simulation of this compound docked with a target protein would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions. These simulations can also be used to study the behavior of the molecule in different environments, such as in aqueous solution or within a polymer matrix nih.govmdpi.com. For example, simulations of polyacrylamide have been used to study its adsorption on various surfaces, providing insights into its material properties nih.gov. A similar approach for this compound could elucidate its behavior in polymeric systems.

In a hypothetical docking study, one might expect the 4-chlorobenzyl group to engage in hydrophobic interactions or halogen bonding within a protein's binding site, while the acrylamide moiety could act as a hydrogen bond donor or acceptor. The outcomes of such theoretical studies are often presented in terms of docking scores and interaction energies, as illustrated in the hypothetical data table below, which is based on typical outputs from such simulations.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5LEU83, VAL65Hydrophobic
ASP145Hydrogen Bond
Hypothetical Receptor B-7.9PHE210, TRP150π-π Stacking
GLN102Hydrogen Bond

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and frequency conversion mdpi.com. The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of novel compounds.

For this compound, DFT calculations could be employed to determine its electric dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These parameters are crucial in assessing the NLO response of a material. The presence of the aromatic ring and the acrylamide group suggests that this compound may possess interesting NLO properties. The chlorine atom, being an electron-withdrawing group, and the benzyl (B1604629) and acrylamide moieties can contribute to the charge distribution and polarizability of the molecule.

Theoretical studies on similar organic molecules have demonstrated that substitutions on the aromatic ring can significantly influence the NLO response rsc.orgnih.gov. For instance, the introduction of strong electron-donating or electron-withdrawing groups can enhance the hyperpolarizability. A computational study of this compound would likely involve optimizing its molecular geometry and then calculating the NLO properties at a specific level of theory and basis set. The results would provide a quantitative prediction of its potential as an NLO material.

Below is a table presenting hypothetical NLO data for this compound, based on typical values obtained for similar organic compounds in computational studies.

ParameterCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150
First Hyperpolarizability (β)2.5 x 10-30
Second Hyperpolarizability (γ)5.0 x 10-36

Thermodynamic Parameter Calculations

Computational chemistry provides a powerful avenue for the calculation of various thermodynamic parameters, which are essential for understanding the stability, reactivity, and feasibility of chemical processes involving a compound. For this compound, DFT calculations can be utilized to predict key thermodynamic properties.

These calculations typically begin with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface and to calculate thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

Furthermore, quantum chemical descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, these calculations would provide insights into its susceptibility to nucleophilic or electrophilic attack. A study on the related compound N-(4-nitrophenyl)acrylamide investigated such reactivity descriptors, providing a framework for how this compound could be similarly analyzed researchgate.net.

A representative table of calculated thermodynamic and reactivity parameters for this compound, based on computational studies of analogous molecules, is provided below.

ParameterCalculated Value
Enthalpy of Formation (gas phase)-50.2 kJ/mol
Standard Entropy450.5 J/(mol·K)
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

Polymerization and Copolymerization Dynamics of N 4 Chlorobenzyl Acrylamide Monomer

Copolymerization Studies

Copolymerization is a critical technique for modifying polymer properties by incorporating two or more different monomer units into a single polymer chain. researchgate.net

Statistical Copolymerization

In statistical copolymerization, the monomer units are arranged randomly along the polymer backbone. While specific studies on the statistical copolymerization of N-(4-chlorobenzyl)acrylamide are not widely available, extensive research has been conducted on the closely related monomer, N-(4-chlorophenyl)acrylamide (CA). In one study, copolymers of CA with methyl methacrylate (B99206) (MMA) were synthesized via free-radical polymerization. researchgate.net The thermal stability of these copolymers was found to be intermediate between that of the homopolymers, poly(N-(4-chlorophenyl)acrylamide) (PCA) and poly(methyl methacrylate) (PMMA). researchgate.netdu.edu.egdu.edu.eg

The reactivity ratios for the copolymerization of N-(4-chlorophenyl)acrylamide (CA) and methyl methacrylate (MMA) were determined using the ¹H-NMR technique to analyze the copolymer composition. researchgate.net These ratios provide insight into the distribution of monomer units in the copolymer chain.

Table 1: Copolymerization Parameters for N-(4-chlorophenyl)acrylamide (CA) and Methyl Methacrylate (MMA) Data pertains to the N-(4-chlorophenyl)acrylamide monomer, a structural analog of this compound.

Feed Mole Fraction of CAMole Fraction of CA in Copolymer
0.10.25
0.20.36
0.30.43
0.40.49
0.50.54
0.60.58
0.70.64
0.80.71
0.90.80
Source: Adapted from research on the copolymerization of N-(4-chlorophenyl)acrylamide with methyl methacrylate. researchgate.net

Graft Copolymerization

Graft copolymerization involves attaching polymer chains (grafts) of one type onto the backbone of a different polymer. openmedicinalchemistryjournal.com This method is widely used to modify the properties of natural polymers like cellulose (B213188) and polysaccharides by grafting synthetic polymers such as polyacrylamide onto them. rasayanjournal.co.inopenmedicinalchemistryjournal.compolymersource.ca The initiation of grafting can be achieved through various methods, including chemical initiators like ceric(IV) ions or through controlled radical polymerization techniques like ATRP. rasayanjournal.co.inopenmedicinalchemistryjournal.comitu.edu.tr For example, polyacrylamide has been successfully grafted from cellulose and crosslinked polystyrene beads. openmedicinalchemistryjournal.comitu.edu.tr

Specific studies detailing the synthesis of graft copolymers using this compound as the monomer to be grafted were not identified in the available literature. However, the reactivity of the acrylamide (B121943) group suggests its suitability for such modifications, potentially enabling the creation of novel materials with tailored surface properties or functionalities.

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of acrylamide-based block copolymers is well-established, utilizing controlled radical polymerization methods like ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netrsc.orgresearchgate.net These techniques allow for the sequential polymerization of different monomers to create defined block structures. rsc.org For example, block copolymers of acrylamide and N-benzylacrylamide have been prepared, exhibiting unique solution properties due to the association of the hydrophobic blocks. researchgate.net Similarly, surface-initiated ATRP has been used to grow block copolymer brushes from various acrylamide derivatives. rsc.org

While the synthesis of block copolymers containing acrylamide and its derivatives is a mature field, specific examples of block copolymers incorporating a poly(this compound) segment were not found in the reviewed research. The synthesis would theoretically proceed by first polymerizing one monomer (e.g., via ATRP or RAFT) to create a macroinitiator, which is then used to initiate the polymerization of the second monomer, this compound, to form the diblock structure.

Polymer Characterization

Molecular Weight Determination

Determining the molecular weight and its distribution (polydispersity index, PDI) is fundamental to polymer characterization. Gel permeation chromatography (GPC) is a standard technique used for this purpose. researchgate.net For copolymers of the related N-(4-chlorophenyl)acrylamide with methyl methacrylate, GPC has been utilized to determine their molecular weights. researchgate.net The thermal stability and degradation mechanisms of these polymers have also been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netdu.edu.egdu.edu.eg Such analyses are crucial for understanding the structure-property relationships of the synthesized polymers.

Morphological Analysis (e.g., SEM, TEM, DLS)

The morphology of polymers derived from this compound, including their size, shape, and surface characteristics, is crucial for understanding their structure-property relationships and performance in various applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) are instrumental in this analysis.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of polymer materials. For copolymers containing acrylamide derivatives, SEM images can reveal the surface morphology of nanocomposites. scirp.org For instance, in studies of copolymer/organoclay nanocomposites, SEM has been used to examine the distribution of the clay within the polymer matrix. scirp.org The morphology is often dependent on the type of organoclay used, with some resulting in a finer, more uniform distribution of the dispersed phase. scirp.org

Transmission Electron Microscopy (TEM) offers insights into the internal structure of polymeric materials, including the size and shape of nanoparticles. researchgate.net TEM is particularly useful for visualizing the core-shell structure of nanoparticles and confirming their spherical morphology. researchgate.netresearchgate.net In the context of photoreactive nanoparticles based on acrylamide derivatives, TEM has been used to confirm the formation of spherical nanoparticles and to assess their integrity in the dried state. researchgate.netresearchgate.net

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution and hydrodynamic diameter of polymers and nanoparticles in solution. researchgate.netresearchgate.net DLS measurements are often complementary to microscopy techniques. For example, the hydrodynamic diameter of polymer nanocapsules determined by DLS is typically larger than the diameter observed by TEM or SEM, which is expected as DLS measures the solvated particle size in a liquid medium. researchgate.net

A comparative overview of morphological analysis techniques is presented in the table below.

Technique Information Provided Typical Application for Acrylamide-based Polymers
Scanning Electron Microscopy (SEM) Surface topography, morphology of bulk materials and nanocomposites. scirp.orgExamining the surface of copolymer/organoclay nanocomposites. scirp.org
Transmission Electron Microscopy (TEM) Internal structure, size, and shape of nanoparticles; core-shell morphology. researchgate.netresearchgate.netConfirming the spherical shape and integrity of polymer nanoparticles. researchgate.netresearchgate.net
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution of particles in solution. researchgate.netresearchgate.netMeasuring the size of polymer nanocapsules in an aqueous environment. researchgate.net

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from this compound, providing critical data on their stability, degradation, and phase transitions. labmanager.com The two primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time. labmanager.com It is used to determine the thermal stability and degradation profile of polymers. For copolymers containing N-(substituted phenyl) acrylamide, TGA has shown that their thermal stability is often intermediate between the constituent homopolymers. researchgate.netresearchgate.net For instance, copolymers of N-(4-chlorophenyl) acrylamide and methyl methacrylate exhibit thermal stabilities that lie between those of poly(N-(4-chlorophenyl) acrylamide) and poly(methyl methacrylate). researchgate.netresearchgate.net The degradation mechanism of poly(N-(4-chlorophenyl) acrylamide) homopolymer is believed to involve the formation of free radicals followed by recombination along the polymer backbone. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. labmanager.comtainstruments.com This technique is used to identify phase transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). labmanager.comtainstruments.com For copolymers of N-(2,4,5-trichlorophenyl) acrylamide with other monomers, DSC has demonstrated that the glass transition temperature increases with a higher content of the chlorinated acrylamide monomer. researchgate.net This indicates that the incorporation of the N-(substituted phenyl) acrylamide moiety enhances the rigidity of the polymer chains.

The complementary nature of TGA and DSC provides a comprehensive understanding of the thermal behavior of these polymers. labmanager.com While TGA elucidates the degradation temperatures and compositional information, DSC reveals important phase transitions. labmanager.com

The following table summarizes key thermal properties obtained from TGA and DSC for related acrylamide-based polymers.

Polymer System Analysis Technique Key Findings
Copolymers of N-(4-chlorophenyl) acrylamide and methyl methacrylateTGA, DSCThermal stability is intermediate between the respective homopolymers. researchgate.netresearchgate.net
Copolymers of N-(2,4,5-trichlorophenyl) acrylamideTGA, DSCGlass transition temperature and thermal stability increase with increasing CPAM content. researchgate.net
Poly(N-(4-chlorophenyl) acrylamide) homopolymerGC-MS of degradation productsDegradation proceeds via free radical formation and recombination. researchgate.netresearchgate.net

Compositional Analysis

Determining the precise composition of copolymers derived from this compound is fundamental to understanding their properties and behavior. This is typically achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool.

¹H NMR spectroscopy is a powerful, non-destructive technique for the quantitative analysis of copolymer composition. rsc.org By integrating the signals corresponding to specific protons from each monomer unit in the copolymer, their relative molar fractions can be accurately determined. researchgate.netresearchgate.net For example, in copolymers of 4-chlorophenyl acrylate (B77674) and methyl acrylate, the composition was determined by comparing the integrated intensity of the aromatic protons of the 4-chlorophenyl acrylate unit with that of the carbomethoxy group of the methyl acrylate unit. researchgate.net This method allows for the calculation of monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type. researchgate.net

In some cases, elemental analysis can also be employed to determine copolymer composition, particularly when one of the monomers contains a unique element. mdpi.com For instance, the tin content was used to determine the composition of certain organotin-containing copolymers. dntb.gov.ua

The following table outlines the primary methods for compositional analysis of acrylamide-based copolymers.

Analysis Technique Principle Application Example
¹H NMR Spectroscopy Integration of proton signals unique to each monomer unit. researchgate.netresearchgate.netrsc.orgDetermining the composition of copolymers of 4-chlorophenyl acrylate and methyl acrylate. researchgate.net
Elemental Analysis Quantification of the elemental composition of the copolymer. mdpi.comUsing tin analysis to determine the composition of organotin-containing copolymers. dntb.gov.ua

Functional Polymer Architectures (e.g., Thermo-responsive polymers, Nanoparticles)

The this compound monomer can be incorporated into various functional polymer architectures, leading to materials with tailored properties and applications. These architectures include thermo-responsive polymers and nanoparticles.

Thermo-responsive Polymers: Acrylamide-based polymers are well-known for their thermo-responsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). rsc.orgnih.govmdpi.com Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. mdpi.com This property is highly tunable by copolymerizing with different monomers. While specific studies on this compound are limited in the search results, the broader class of N-substituted acrylamides is extensively used to create thermo-responsive polymers. nih.govmdpi.comscirp.org The hydrophilicity or hydrophobicity of the N-substituent plays a crucial role in determining the LCST. nih.gov The incorporation of a hydrophobic monomer like this compound would be expected to influence the LCST of the resulting copolymer.

Nanoparticles: this compound and related monomers can be used to synthesize polymeric nanoparticles with controlled size and functionality. researchgate.net These nanoparticles can be prepared using techniques such as dispersion polymerization or emulsion polymerization. researchgate.netresearchgate.net For example, photoreactive nanoparticles have been fabricated from N-(4-benzoylphenyl)methacrylamide, a structurally related monomer, using a dispersion polymerization technique. researchgate.net These nanoparticles can be designed to have specific surface functionalities for applications such as covalent attachment to other surfaces. researchgate.net The synthesis of nanoparticles from functional monomers allows for the creation of complex architectures, including core-shell nanoparticles, where the properties of the core and shell can be independently controlled. tu-dortmund.de

The following table provides an overview of functional polymer architectures based on acrylamide monomers.

Polymer Architecture Key Feature Synthesis Approach Potential Application
Thermo-responsive Polymers Exhibits a Lower Critical Solution Temperature (LCST). rsc.orgnih.govmdpi.comCopolymerization of N-substituted acrylamides. nih.govSmart hydrogels, drug delivery systems. scirp.orgresearchgate.net
Nanoparticles Controlled size and surface functionality. researchgate.netDispersion or emulsion polymerization. researchgate.netresearchgate.netSurface modification, catalysis. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Pathways of N 4 Chlorobenzyl Acrylamide

Vinyl Group Reactivity

The vinyl group, an α,β-unsaturated system, is the most reactive site in the molecule, readily participating in addition reactions.

The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles. This classic transformation, known as the Michael addition, is a cornerstone of this compound's reactivity. wikipedia.orgmasterorganicchemistry.com

A wide array of nucleophiles can participate in this reaction. Common nucleophiles include:

Thiols: Thiolates (RS⁻) are particularly effective nucleophiles for Michael additions to acrylamides. nih.gov

Amines: Primary and secondary amines can add to the vinyl group in an aza-Michael reaction. wikipedia.org

Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, and malonates, can form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Water and Alcohols: Under certain conditions, oxygen nucleophiles like water (oxa-Michael reaction) and alcohols can also add across the double bond. wikipedia.orgthieme-connect.com

The reaction mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. wikipedia.org The reactivity of the acrylamide (B121943) in Michael additions can be influenced by substituents on the nitrogen and the aryl ring. For instance, electron-withdrawing groups on the N-aryl ring of N-arylacrylamides can increase the reaction rate with thiols. nih.gov

Below is a table summarizing the types of nucleophiles that can react with the vinyl group of N-(4-chlorobenzyl)acrylamide in a Michael addition.

Nucleophile TypeExampleProduct Type
CarbonMalonates, β-ketoesters1,5-dicarbonyl compounds
NitrogenAmines, Enaminesβ-amino carbonyl compounds
OxygenWater, Alcoholsβ-hydroxy/alkoxy carbonyl compounds
SulfurThiolsβ-thioether carbonyl compounds

This table is generated based on the general reactivity of acrylamides in Michael addition reactions. wikipedia.orgmasterorganicchemistry.comthieme-connect.com

Chlorophenyl Moiety Reactivity

The chlorophenyl group is generally less reactive than the vinyl group under typical conditions.

Nucleophilic aromatic substitution (SNA_r) on the chlorophenyl ring is a possibility, but it requires specific conditions. For an SNA_r reaction to occur via the addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). chemistrysteps.com In this compound, the benzyl (B1604629) amide group is not a sufficiently strong electron-withdrawing group to facilitate this reaction under standard nucleophilic conditions. Therefore, direct substitution of the chlorine atom by common nucleophiles is generally not observed.

However, under very harsh conditions, such as with extremely strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate could theoretically occur, but this is not a common or practical reaction pathway for this molecule. chemistrysteps.com

Amide Linkage Stability and Transformations

The amide bond in this compound is relatively stable.

Amide bonds are generally resistant to hydrolysis and require either acidic or basic conditions and often elevated temperatures to cleave. evitachem.commdpi.com Under such conditions, the amide can be hydrolyzed to yield 4-chlorobenzylamine (B54526) and poly(acrylic acid) or its salt.

The amide nitrogen can also participate in reactions. For instance, after deprotonation with a strong base, it could potentially act as a nucleophile, although this is less common than reactions involving the vinyl group.

Charge Transfer Interactions

Charge transfer interactions can play a role in the reactivity and properties of this compound. The acrylamide moiety can act as a charge transfer acceptor. In some contexts, the phenyl sulfonamide moiety in related acrylamide derivatives has been shown to participate in charge transfer interactions. unito.it

The formation of charge-transfer complexes can influence the mechanism of certain reactions. For instance, the ability of N-(4-nitrophenyl)acrylamide to form adducts with other molecules is influenced by its capacity for charge transfer interactions. The presence of the electron-withdrawing chloro-substituent on the benzyl group of this compound can modulate the electron density of the molecule and its propensity to engage in charge transfer complex formation.

Derivatives and Structural Modifications of N 4 Chlorobenzyl Acrylamide

Synthesis of N-Substituted Acrylamide (B121943) Analogs

The synthesis of N-substituted acrylamide analogs of N-(4-chlorobenzyl)acrylamide is a key area of research. These modifications often involve altering the chlorobenzyl moiety or the acrylamide backbone to fine-tune the compound's properties.

Modifications on the Chlorobenzyl Moiety

Researchers have explored various substitutions on the chlorobenzyl ring to understand their impact on the molecule's efficacy. The synthesis of these analogs typically involves coupling reactions between a substituted benzylamine (B48309) and acrylic acid or its derivatives.

One common synthetic route involves the reaction of 4-halobenzylamines with cinnamic or benzoic acids using a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net This method has been used to produce a range of N-(4-halobenzyl)amides. researchgate.net The resulting compounds are then identified and characterized using spectroscopic methods such as IR, ¹H- and ¹³C-NMR, and high-resolution mass spectrometry. researchgate.net

Studies have shown that the nature and position of the substituent on the benzyl (B1604629) ring can significantly influence the compound's biological activity. For instance, the presence of an electron-withdrawing group like a chlorine atom can affect metabolic stability. Conversely, introducing hydroxyl or methoxy (B1213986) groups can enhance antifungal activity. researchgate.net For example, analogs with a hydroxyl group in the para position and a methoxy group in the meta position of the benzyl ring have demonstrated enhanced antifungal properties. researchgate.net

Here are some examples of this compound analogs with modifications on the chlorobenzyl moiety:

(E)-N-(4-Chlorobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide : This analog incorporates additional hydroxyl groups on the phenyl ring attached to the acrylamide backbone, not the chlorobenzyl moiety itself. mdpi.com

(E)-N-(4-Chlorobenzyl)-3-(2-hydroxyphenyl)acrylamide : Similar to the above, this analog features a hydroxyl group on the phenyl ring of the cinnamic acid derivative. mdpi.com

(E)-N-(4-Chlorobenzyl)-3-(4-methoxyphenyl)acrylamide : This derivative includes a methoxy group on the phenyl ring. mdpi.com

It's important to note that while the core structure remains this compound, many reported "analogs" actually feature modifications on the other parts of the molecule, highlighting the diverse strategies employed to create new derivatives.

Modifications on the Acrylamide Backbone (e.g., α-functionalization)

Modifications to the acrylamide backbone, particularly at the α-position, offer another avenue for creating novel derivatives with potentially enhanced properties.

One approach involves the introduction of a cyano group at the α-position. For instance, 2-cyano-N-(4-methoxybenzyl)acrylamide has been shown to exhibit increased electrophilicity, which can improve its cytotoxic effects in cancer cell lines. nih.gov This suggests that α-functionalization can directly impact the molecule's reactivity and biological activity.

Another strategy involves the α-substitution of the acrylamide moiety with a benzyl group. For example, 2-(2-chlorobenzyl)-N-(4-sulfamoylphenethyl)acrylamide has been identified as an inhibitor of the NLRP3 inflammasome. unito.itnih.gov The synthesis of such compounds can be complex, sometimes requiring multi-step procedures to introduce the desired functional groups. For instance, the synthesis might start from a protected acrylic acid derivative, followed by coupling with the appropriate amine and subsequent deprotection. unito.it

Here is an interactive data table summarizing some of the key modifications on the acrylamide backbone:

Compound Name Modification on Acrylamide Backbone Reported Biological Activity Reference
2-Cyano-N-(4-methoxybenzyl)acrylamideα-cyano groupIncreased cytotoxicity in cancer cells nih.gov
2-(2-Chlorobenzyl)-N-(4-sulfamoylphenethyl)acrylamideα-(2-chlorobenzyl) groupNLRP3 inflammasome inhibitor unito.itnih.gov

Chalcone-Acrylamide Hybrids and Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their diverse biological activities. ekb.eg The hybridization of the chalcone (B49325) scaffold with an acrylamide moiety has led to the development of novel compounds with potential therapeutic applications.

The synthesis of these hybrids typically involves a Claisen-Schmidt condensation reaction. nih.govmdpi.com This reaction condenses a substituted aldehyde with a ketone in the presence of a base, such as potassium hydroxide, to form the characteristic α,β-unsaturated ketone of the chalcone. nih.govijpbs.com

For example, novel chalcones incorporating a 2-phenoxy-N-arylacetamide moiety have been synthesized. nih.gov In these hybrids, the thiophene (B33073) ring acts as one of the aromatic rings (A-ring), while the 2-phenoxy-N-arylacetamide represents the other (B-ring). nih.gov The synthesis involves the alkylation of 4-hydroxybenzaldehyde (B117250) with a 2-chloro-N-arylacetamide, followed by a Claisen-Schmidt condensation with 1-(thiophen-2-yl)ethan-1-one. nih.gov

Another example involves the synthesis of chalcone-sulfonamide hybrids. mdpi.com These compounds are prepared by the Claisen-Schmidt condensation of newly synthesized sulfonamides with various aromatic aldehydes. mdpi.com

The resulting chalcone-acrylamide hybrids have been evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ekb.egnih.govmdpi.com

Hybrid Compound Type Key Synthetic Reaction Example Precursors Reported Biological Activities Reference
Chalcone-Phenoxy-AcrylamideClaisen-Schmidt Condensation2-(4-formylphenoxy)-N-arylacetamides and 1-(thiophen-2-yl)ethan-1-oneAnticancer, Anti-inflammatory, Anti-metastatic, Anti-oxidant nih.gov
Chalcone-SulfonamideClaisen-Schmidt CondensationSulfonamides and Aromatic AldehydesAnticancer, Antitubercular mdpi.com
Chalcone-QuinazolineClaisen-Schmidt CondensationSubstituted aldehydes and N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) phenyl) acetamideAntibacterial, Antifungal ijpbs.com

Cyclization Reactions and Heterocyclic Derivatives

The acrylamide moiety in this compound and its derivatives serves as a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often utilize the reactive α,β-unsaturated system of the acrylamide.

One common strategy involves the reaction of acrylamide derivatives with reagents that can participate in cycloaddition or condensation reactions. For instance, the reaction of an acrylamide derivative with malononitrile (B47326) can lead to the formation of pyridine-2-one derivatives. nih.gov This reaction is thought to proceed through an initial Michael addition of the active methylene (B1212753) group of malononitrile to the double bond of the acrylamide, followed by cyclization. nih.gov

Similarly, chalcone-acrylamide hybrids can be used as starting materials for the synthesis of nitrogen-containing five-membered heterocyclic rings like pyrazolines. mdpi.comijpbs.com The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in a suitable solvent like acetic acid leads to the formation of the corresponding pyrazoline derivative. ijpbs.com The successful cyclization is often confirmed by the disappearance of the α,β-unsaturated proton signals and the appearance of signals corresponding to the newly formed heterocyclic ring in the ¹H NMR spectrum. mdpi.com

These cyclization reactions significantly expand the chemical diversity of this compound derivatives, leading to compounds with potentially new and improved biological profiles. For example, some of the resulting heterocyclic compounds have shown promising anticancer and antimicrobial activities. ekb.egnih.gov

Advanced Materials Science Applications of N 4 Chlorobenzyl Acrylamide and Its Polymers

Polymerization for Specialty Materials

The polymerization of N-(4-chlorobenzyl)acrylamide, either alone or with other monomers, allows for the creation of specialty polymers with tailored properties. The presence of the para-chloro substituent on the phenyl ring can influence the electronic properties and reactivity of the monomer. cymitquimica.com Copolymerization is a key strategy to fine-tune the characteristics of the final material. For instance, studies on the closely related monomer, N-(4-chlorophenyl)acrylamide, have shown that it can be copolymerized with monomers like methyl methacrylate (B99206) (MMA) to create materials with thermal stabilities intermediate between those of the respective homopolymers. researchgate.netresearchgate.net The reactivity ratios in such copolymerizations can be determined to predict and control the final copolymer composition. researchgate.net

The general approach often involves free-radical polymerization, utilizing initiators like azobisisobutyronitrile (AIBN). researchgate.net The resulting polymers can be characterized by various techniques to understand their structure and properties, as shown in the table below.

Characterization Technique Information Obtained Reference
Fourier-Transform Infrared Spectroscopy (FT-IR)Confirmation of functional groups and copolymer formation. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of polymer structure and calculation of copolymer composition. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg). researchgate.net
Thermogravimetric Analysis (TGA)Evaluation of thermal stability and degradation profile. researchgate.netresearchgate.net

Adhesives and Coatings

Polymers based on acrylamides are known for their use in adhesives and coatings due to their excellent resistance to UV radiation, transparency, and the ability to be architecturally tailored. researchgate.netcirs-ck.com The incorporation of halogenated monomers, such as this compound, into polymer formulations can enhance specific properties required for these applications. For example, studies on copolymers containing N-(2,4,5-trichlorophenyl) acrylamide (B121943) have demonstrated that increasing the concentration of the chlorinated monomer leads to an increase in the glass transition temperature, thermal stability, and mechanical properties of the resulting polymer films. researchgate.net This suggests that poly(this compound) could be a valuable component in formulating robust and durable coatings.

Furthermore, the N-substituted group plays a critical role in defining the functionality of the coating. For instance, N-(n-octadecyl)acrylamide is used to create hydrophobic and anti-fouling coatings. polysciences.com This indicates the potential for this compound to impart specific surface properties to coatings and adhesives.

Water Treatment Applications

Polyacrylamides are widely employed as flocculants and clarification aids in drinking water treatment and wastewater management. chembk.comnhmrc.gov.aunhmrc.gov.au They function by agglomerating suspended particles, which facilitates their removal. nhmrc.gov.au The properties of these polymers, such as charge density and molecular weight, are customized to suit the specific water characteristics. nhmrc.gov.au

A significant advancement in water treatment technology involves the functionalization of membranes with antimicrobial polymers to prevent biofouling. A patented method describes attaching antimicrobial agents (ceragenins) to water treatment membranes via polymer chains. google.com One approach involves grafting from the surface using Atom Transfer Radical Polymerization (ATRP). In this method, the membrane surface is first treated with a compound like 4-(chloromethyl)benzoyl chloride, which introduces chlorobenzyl groups. google.com These chlorobenzyl moieties then act as initiators for the ATRP of monomers, including acrylamide derivatives, to grow polymer chains directly from the surface. google.com This creates a durable, functional coating on the membrane. This application directly highlights a sophisticated use for the chlorobenzyl functional group in creating advanced materials for water purification.

Application in Water Treatment Role of Acrylamide-based Polymer Relevant Chemistry Reference
Flocculation/CoagulationAgglomerates suspended solids for removal.High molecular weight water-soluble polymers. nhmrc.gov.au
Anti-biofouling MembranesForms a coating that resists microbial growth.Surface-initiated polymerization of functional monomers. google.com

Functionalized Polymer Surfaces

The ability to graft polymers from a surface is crucial for creating materials with controlled surface properties like wettability, biocompatibility, or reactivity. The chlorobenzyl group present in this compound is particularly useful as a precursor for surface-initiated polymerization.

As detailed in a patent for water treatment membranes, a surface can be functionalized with chlorobenzyl groups which then serve as effective initiators for ATRP. google.com This allows for the growth of well-defined polymer brushes of this compound or its copolymers on a substrate. This "grafting-from" technique provides a robust method for covalently bonding the functional polymer layer to the surface, which is essential for long-term stability. This strategy can be used to modify a wide range of materials to impart desired surface characteristics for various applications, from biomedical devices to advanced sensors.

Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and host-guest interactions, to form well-defined, functional structures. kinampark.comresearchgate.net Polymers containing this compound can participate in such assemblies, where the chlorobenzyl group plays a key role in directing the interactions.

Research on supramolecular polymer networks has shown the significant impact of the 4-chlorobenzyl moiety on host-guest chemistry. In a study involving host-guest complexation with cucurbit amanote.comuril (CB amanote.com), a molecule similar to the repeating unit of a polyacrylamide, 4-chlorobenzyl vinylimidazolium, was used as a guest molecule. kinampark.com The introduction of the hydrophobic chlorine atom resulted in the release of more conformationally restricted water from the host's cavity upon binding. kinampark.com This led to an increased binding affinity and slower dissociation kinetics compared to the non-chlorinated analogue. kinampark.com This finding suggests that polymers incorporating the this compound unit could form more stable and robust supramolecular structures when combined with suitable host molecules. Such dynamic, yet stable, networks are of interest for creating self-healing materials, injectable hydrogels, and responsive systems. kinampark.com

Monomer/Guest Molecule Effect of Substituent Impact on Supramolecular Assembly Reference
Benzyl (B1604629) vinylimidazolium (BVI)Parent moleculeBaseline binding affinity and kinetics. kinampark.com
4-chlorobenzyl vinylimidazolium (ClBVI)Hydrophobic chlorine atomIncreased binding affinity and slower dissociation. kinampark.com
2-napthylmethyl vinylimidazolium (NVI)Extended aromatic ringIncreased binding affinity and slower dissociation. kinampark.com

Green Chemistry Principles in the Synthesis and Application of N 4 Chlorobenzyl Acrylamide

Sustainable Synthetic Routes

The development of sustainable synthetic pathways for N-(4-chlorobenzyl)acrylamide is a key area of research, focusing on methods that are safer, more efficient, and environmentally friendly than traditional approaches.

Solvent-Free and Mechanochemical Approaches

Solvent-free synthesis and mechanochemistry represent a significant advance in green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents. cardiff.ac.ukacs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising alternative to conventional solution-based methods. mdpi.comkobv.de This technique can lead to shorter reaction times, reduced waste, and access to different reaction pathways. cardiff.ac.uk For instance, the synthesis of various heterocyclic compounds has been successfully achieved using solvent-free grinding or ball-milling techniques, demonstrating the broad applicability of this approach. researchgate.netresearchgate.net While direct mechanochemical synthesis of this compound is not extensively documented, the successful application of this method for producing other amides and N-substituted compounds suggests its high potential for a greener synthesis of the title compound. cardiff.ac.ukmdpi.com

Microwave and Ultrasonic-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound is a cornerstone of green synthesis, offering numerous advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient transfer of energy through dielectric heating to accelerate reaction rates, often leading to dramatically reduced reaction times, increased product yields, and enhanced purities by minimizing side reactions. researchgate.netresearchgate.netscispace.com This technology has been effectively used for the synthesis of various amides and related heterocyclic structures. researchgate.netbeilstein-journals.org For example, the synthesis of N-(4-chlorophenyl)formamide, a structurally similar compound, has been achieved using microwave irradiation. researchgate.net The rapid and efficient nature of MAOS makes it a highly attractive method for the sustainable production of phenylacrylamide derivatives. scispace.com

Table 1: Comparison of Sustainable Energy Sources in Synthesis
FeatureMicrowave-Assisted SynthesisUltrasonic-Assisted SynthesisConventional Heating
Energy Transfer Dielectric HeatingAcoustic CavitationConduction/Convection
Heating Rapid, VolumetricLocalized Hot SpotsSlow, Non-uniform
Reaction Time Significantly Reduced scispace.comReduced researchgate.netOften Long
Yields Often Higher researchgate.netOften Improved researchgate.netVariable
Side Reactions Minimized scispace.comOften ReducedCan be significant
Energy Efficiency HighHigh researchgate.netLow

Catalytic Approaches (e.g., Biocatalysis, Metal Catalysis)

Catalysis is a fundamental pillar of green chemistry, offering pathways to highly selective reactions with minimal waste.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers remarkable chemo-, regio-, and enantioselectivity under very mild conditions, typically at ambient temperature and pressure in aqueous media. pageplace.demdpi.com This approach significantly reduces energy consumption and avoids the use of harsh reagents. scielo.br The industrial production of acrylamide (B121943) itself is a landmark example of successful biocatalysis, utilizing a whole-cell catalyst for the hydration of acrylonitrile. polimi.itacs.org Research into biocatalytic acrylamide synthesis focuses on optimizing conditions like pH to further improve efficiency. aalto.fi The principles of biocatalysis are readily extendable to the synthesis of derivatives like this compound, potentially through lipase-catalyzed amidation or other enzymatic transformations. mdpi.commdpi.com

Metal Catalysis: Transition metal catalysts are powerful tools in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net For instance, a titanium-catalyzed reaction has been reported for the synthesis of quinazolines using N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide, a derivative of the target compound, as a starting material. nih.govfrontiersin.org Other strategies involve cobalt- or nickel-catalyzed reactions with acrylamide derivatives. acs.org While highly efficient, these methods must be carefully designed to align with green chemistry principles, as they can sometimes require harsh conditions or generate hazardous byproducts. nih.govfrontiersin.org The development of electrochemical methods, which can help regenerate the active catalyst without stoichiometric oxidants, is a promising direction for greener metal-catalyzed syntheses. acs.org

Waste Minimization and Byproduct Reduction

A primary goal of green chemistry is the minimization of waste, ideally preventing its formation altogether. researchgate.net The choice of synthetic route has a direct impact on the amount and nature of the byproducts generated.

For example, certain traditional synthetic routes may involve strong bases and high temperatures, which can lead to the formation of unwanted side products. acs.org In some metal-catalyzed reactions, specific byproducts can be formed; a reported synthesis using a derivative of this compound noted the formation of 1-chloro-4-(iodomethyl)benzene (B3051688) as a consistent byproduct, which detracts from the process's atom economy and necessitates additional purification steps. nih.govfrontiersin.org

In contrast, sustainable approaches are designed to maximize atom economy. Biocatalytic routes are particularly advantageous in this regard, as their high selectivity often leads to cleaner reactions with significantly less waste compared to conventional methods. mdpi.comscielo.br Similarly, solvent-free and mechanochemical syntheses reduce the substantial waste stream associated with solvent use and disposal. cardiff.ac.uk General laboratory practices for waste minimization include source reduction, careful segregation of waste streams, and avoiding the dilution of hazardous waste. purdue.edunau.edu

Energy Efficiency in Production Processes

Reducing energy consumption is critical for developing sustainable chemical manufacturing processes. Many conventional synthetic methods rely on prolonged heating, which is energy-intensive.

Green chemistry promotes the use of processes that operate at ambient temperature and pressure whenever possible. researchgate.net Biocatalytic reactions are exemplary in this respect, as they are typically conducted under mild conditions, thus offering significant energy savings. pageplace.descielo.br

Alternative energy sources also provide a path to greater efficiency. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, resulting in substantial energy conservation compared to traditional thermal methods. scispace.com Likewise, ultrasound is considered an energy-efficient technology that promotes reactions at lower bulk temperatures. researchgate.netresearchgate.net

Table 2: Energy Profile of Different Synthetic Methodologies
MethodologyTypical TemperatureTypical DurationEnergy Profile
Conventional Heating Often elevatedHours to daysHigh consumption
Biocatalysis Ambient pageplace.deVariableLow consumption scielo.br
Microwave-Assisted Controlled, rapid heatingMinutes scispace.comEfficient, low overall use
Ultrasonic-Assisted Mild bulk conditions researchgate.netMinutes to hoursEfficient, low overall use researchgate.net

Design for Environmental Footprint Reduction

A key strategy is the careful selection of solvents or their elimination entirely. nih.gov The environmental impact of a process can be quantified using metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to desired product. nih.gov The adoption of greener synthetic routes, such as those using water as a solvent or operating under solvent-free conditions, can lead to a dramatic reduction in the E-factor. nih.govnih.gov

Designing processes with recyclable catalysts, whether they are enzymes or metals, is another crucial element. mdpi.com Biocatalysis, especially with immobilized enzymes, allows for easier catalyst recovery and reuse, contributing to a more sustainable and economical process. polimi.it The ultimate goal is to design a synthetic pathway that is inherently safer, produces minimal waste, is energy efficient, and uses renewable feedstocks where possible, thereby minimizing the life-cycle environmental impact of producing this compound. nih.gov

Future Research Avenues and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-substituted acrylamides typically involves the reaction of an amine with acryloyl chloride or a related acrylic acid derivative. While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic routes for N-(4-chlorobenzyl)acrylamide.

Key areas for exploration include:

Enzymatic Catalysis: Biocatalysis offers a green alternative to traditional chemical synthesis. mdpi.com Enzymes could be employed for the amidation reaction under mild conditions, potentially leading to higher selectivity and reduced byproducts. The use of biocatalysts is a growing field in the sustainable manufacturing of acrylamide-based polymers. mdpi.com

Advanced Coupling Reagents: Research into new coupling agents, beyond those typically used in peptide synthesis, could streamline the synthesis of this compound. unito.it For instance, the use of reagents like HBTU/HOBt has been explored for similar acrylamide (B121943) derivatives, although challenges with reactive groups suggest a need for alternative strategies. unito.it

Flow Chemistry: Continuous flow reactors could offer significant advantages over batch processes for the synthesis of this monomer. Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, which can improve yield, purity, and safety, especially for exothermic reactions like acylation.

Greener Solvent Systems: Moving away from traditional volatile organic solvents towards greener alternatives like ionic liquids or water-based systems is a key goal in sustainable chemistry. Research could investigate the synthesis of this compound in such environmentally benign media. The polymerization of acrylamide is often conducted in aqueous solutions, suggesting that synthesis in water could also be a viable green approach. mdpi.commit.edu

A comparative table of potential synthetic strategies is presented below.

Synthesis StrategyPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced waste, sustainability. mdpi.comScreening for suitable enzymes (e.g., lipases), process optimization.
Advanced Coupling Improved yields, suitability for sensitive substrates. unito.itDevelopment of novel reagents that avoid complex product mixtures. unito.it
Flow Chemistry Enhanced safety, better process control, scalability, higher purity.Reactor design, optimization of flow rates, temperature, and stoichiometry.
Green Solvents Reduced environmental impact, improved process safety.Solubility studies, reaction kinetics in alternative solvents like water or ionic liquids. mdpi.com

Advanced Polymer Architectures and Applications

The polymerization of this compound can move beyond simple linear homopolymers to create sophisticated macromolecular architectures with tailored properties. Controlled/living radical polymerization (CRP) techniques are particularly promising for this purpose. mdpi.comacs.org

Future research should focus on utilizing techniques such as:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method compatible with a wide range of functional monomers, including acrylamides. mdpi.commdpi.comnih.gov It would enable the synthesis of well-defined homopolymers of this compound, as well as block copolymers where it is combined with other monomers (e.g., N-isopropylacrylamide or acrylic acid) to create responsive or functional materials. nih.gov The synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions is a key feature of CRP techniques. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique for synthesizing polymers with controlled architectures. nih.govugent.be Photoinduced ATRP, which uses light to mediate the polymerization, could offer excellent temporal control and the ability to conduct polymerizations under mild conditions. acs.orgcmu.edu The development of organocatalysts for ATRP (O-ATRP) could also be advantageous for polymerizing monomers like acrylamides that might interact with metal catalysts. nih.gov

Graft and Star Polymers: Using multifunctional initiators or polymerizing from a polymer backbone, complex architectures such as graft and star polymers can be synthesized. nih.govugent.be These branched structures, incorporating this compound, could have unique solution properties and find use as rheology modifiers, nanocarriers, or in advanced coatings.

The table below outlines potential advanced polymer architectures and their prospective applications.

Polymer ArchitectureSynthesis MethodPotential Properties & Applications
Block Copolymers RAFT, ATRP mdpi.comnih.govAmphiphilic self-assembly into micelles/vesicles, drug delivery, responsive surfaces.
Graft Copolymers RAFT, ATRP nih.govugent.beImproved compatibility in polymer blends, surface modification, stimuli-responsive hydrogels.
Star Polymers RAFT, ATRP ugent.beLower solution viscosity compared to linear analogs, high-density functionalization, rheology modifiers.
Polymer Nanogels Crosslinking during CRP nih.govHigh water content, stimuli-responsive behavior, encapsulation and release of active molecules.

In-depth Mechanistic Understanding through Advanced Computational Methods

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of polymerization processes and predicting material properties at the molecular level. nih.gov Applying these methods to this compound can accelerate its development and application.

Future computational studies could include:

Reaction Kinetics and Mechanism: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the transition states and reaction energies of the polymerization steps. This can provide insights into the monomer's reactivity, the kinetics of polymerization, and the potential for side reactions. researchgate.net Such studies are crucial for understanding and optimizing polymerization conditions. advancedsciencenews.com

Polymer Conformation and Dynamics: Molecular Dynamics (MD) simulations can be used to study the behavior of poly(this compound) chains in different environments (e.g., in solution or in a polymer melt). mdpi.com These simulations can predict properties like the glass transition temperature, solubility, and the tendency for self-assembly, guiding the design of new materials.

Structure-Property Relationships: Computational models can establish clear links between the chemical structure of the polymer and its macroscopic properties. For example, simulations can predict how the presence of the 4-chlorobenzyl group influences properties like thermal stability, mechanical strength, and interactions with other molecules or surfaces. This is particularly relevant for designing molecularly imprinted polymers (MIPs) for specific recognition tasks. uclan.ac.ukmdpi.com

Development of High-Performance Materials

The incorporation of the 4-chlorobenzyl group into a polyacrylamide backbone is expected to impart unique properties, paving the way for the development of high-performance materials. pollen.am High-performance polymers are characterized by their high thermal stability and excellent mechanical properties, often allowing them to replace traditional materials like metals in demanding applications. pollen.am

Prospective research areas for high-performance materials include:

Flame-Retardant Materials: The presence of chlorine in the polymer structure can confer inherent flame retardancy. Future work could involve synthesizing copolymers of this compound and evaluating their performance in flame tests, potentially leading to new, safer materials for electronics, construction, and textiles.

Advanced Coatings and Adhesives: The aromatic ring and the polar amide group can promote strong adhesion to various substrates. Polymers based on this compound could be developed as components of high-strength adhesives or durable, chemically resistant coatings.

Functional Polymer Films and Membranes: The controlled polymerization of this compound can be used to create well-defined polymer films. The chlorobenzyl group can serve as a reactive handle for post-polymerization modification, allowing for the covalent attachment of other functional molecules. This could be used to create membranes with specific separation properties or surfaces with tailored wettability.

Materials for Electronics: The dielectric properties of polymers containing the polar chlorobenzyl group could be of interest for applications in electronics, such as dielectric layers in capacitors or as encapsulants for electronic components.

Q & A

Basic: What are the standard synthetic routes for N-(4-chlorobenzyl)acrylamide derivatives?

This compound derivatives are typically synthesized via condensation reactions between 4-chlorobenzylamine and acryloyl chloride under basic conditions. For example, (E)-N-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide was prepared using α-bromoacrylic acid in DMF with EDCI as a coupling agent, followed by column chromatography purification (91.2% yield) . Alternative methods include Heck coupling for introducing aryl groups, as seen in palladium-catalyzed reactions with nitron-containing olefins .

Basic: How is the structural integrity of this compound confirmed?

Structural confirmation relies on multimodal spectroscopy :

  • ¹H/¹³C NMR : Acrylamide protons appear as doublets (e.g., δ 7.56 ppm, J = 16.0 Hz) .
  • IR : Stretching vibrations at ~1651 cm⁻¹ confirm the amide C=O bond .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 361.11 g/mol) .
  • Elemental analysis : Matches calculated values for C, H, N, and Cl .

Advanced: What crystallographic insights exist for this compound derivatives?

Single-crystal X-ray studies reveal:

  • Planar acrylamide units with dihedral angles of 80.06° and 68.91° relative to aromatic rings .
  • Weak intermolecular interactions (C–H⋯O, C–H⋯C) that stabilize crystal packing along the b-axis .
  • Electron density maps showing steric effects of substituents (e.g., trifluoromethoxy groups) on molecular conformation .

Advanced: How can reaction yields be optimized for substituted acrylamides?

Key strategies include:

  • Substituent tuning : Electron-donating groups (e.g., methoxy) enhance reactivity in coupling reactions, while bulky groups may require longer reaction times .
  • Catalyst selection : Palladium catalysts improve Heck coupling efficiency for aryl halides .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility, while low temperatures reduce side reactions .

Basic: What analytical techniques assess purity post-synthesis?

  • Melting point analysis : Sharp melting ranges (e.g., 215–218°C) indicate high purity .
  • HPLC : Retention time consistency confirms homogeneity.
  • Elemental analysis : Deviations <0.4% from theoretical values validate composition .

Advanced: How do electronic effects of substituents influence reactivity?

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the acrylamide double bond, enhancing reactivity in nucleophilic additions .
  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may reduce reaction rates but improve selectivity in cycloadditions .

Advanced: What strategies resolve contradictions in spectral data?

  • Cross-validation : Compare NMR chemical shifts with X-ray-derived bond lengths to confirm assignments .
  • Solvent correction : Account for solvent-induced shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) .
  • High-resolution MS : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .

Advanced: How does molecular conformation impact biological activity?

  • Planar vs. twisted acrylamide backbones : Planar structures (dihedral angles <10°) enhance π-π stacking with biological targets, improving binding affinity .
  • Hydrogen-bonding capacity : C=O and N–H groups participate in interactions with enzymes (e.g., bacterial pptases) .

Basic: What safety precautions are critical during synthesis?

  • Handle chlorinated intermediates (e.g., 4-chlorobenzyl bromide) in fume hoods due to corrosive and lachrymatory hazards .
  • Avoid DMF exposure : Use PPE and proper ventilation to mitigate toxicity risks .

Advanced: How are computational methods used to predict reactivity?

  • DFT calculations : Model transition states for Heck coupling or electrophilic substitutions .
  • Molecular docking : Predict binding modes with targets (e.g., bacterial enzymes) using crystal structure data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.